2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile
Description
This structure combines electron-rich aromatic systems (furan) with a polar nitrile group, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications. The compound has been cataloged as a building block, though commercial availability is currently discontinued .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPARQKNQLZAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile typically involves the reaction of furan derivatives with nitrile-containing compounds under specific conditions.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazole Family
(a) 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
- Structure : Contains a 1,2,4-oxadiazole ring substituted with a 2-(difluoromethoxy)phenyl group and an acetonitrile side chain.
- Key Differences :
- Heterocycle : 1,2,4-Oxadiazole (vs. 1,2-oxazole in the target compound).
- Substituent : A phenyl ring with a difluoromethoxy group (electron-withdrawing) replaces the furan (electron-donating).
- Molecular Formula : C₁₁H₇F₂N₃O₂ (MW: 275.19) vs. C₉H₆N₂O₂ (estimated MW: 178.16 for the target compound).
(b) 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile
- Structure : A 1,2-oxazole substituted with a methyl group at the 4-position and an acetonitrile group at the 3-position.
- Key Differences: Substituent: Methyl group (non-aromatic) instead of furan. Molecular Formula: C₆H₆N₂O (MW: 122.13) vs. C₉H₆N₂O₂. Physicochemical Properties: Lower molecular weight and reduced aromaticity compared to the furan-containing analogue.
- Synthesis : Likely involves cyclization of nitrile precursors, similar to methods for other oxazole derivatives .
(c) 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetonitrile
- Structure : Features a methoxymethyl substituent at the 5-position of the 1,2-oxazole ring.
- Key Differences :
- Substituent : Methoxymethyl (flexible, polar group) vs. rigid furan.
- Molecular Formula : C₇H₈N₂O₂ (MW: 152.15).
- Reactivity : The methoxymethyl group may enhance solubility in polar solvents compared to the furan derivative .
Analogues in Related Heterocyclic Systems
(a) 5-(Furan-2-yl)-1,2,4-Triazole Derivatives
- Structure : 1,2,4-Triazole ring substituted with furan and sulfanyl-acetamide groups.
- Key Differences: Heterocycle: 1,2,4-Triazole (two nitrogen atoms) vs. 1,2-oxazole (one nitrogen, one oxygen).
(b) Ethyl 5-[6-(Furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]nicotinate
- Structure : A fused triazolo-thiadiazole system with furan and nicotinate substituents.
- Key Differences: Complexity: Fused heterocyclic system vs. simple oxazole.
Biological Activity
2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]acetonitrile is a heterocyclic compound notable for its potential biological activities. The compound features a furan ring and an oxazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.
- Molecular Formula : C₉H₆N₂O₂
- Molecular Weight : 174.16 g/mol
- CAS Number : 1207047-49-1
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds with similar structures have been observed to inhibit proteins such as aldose reductase, which plays a role in diabetic complications and other metabolic disorders.
Antimicrobial Activity
Research indicates that compounds containing furan and oxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. Studies have demonstrated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.76 | Induces apoptosis via p53 pathway |
| Similar derivative | U937 (leukemia) | 0.11 | Inhibits cell proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential as a therapeutic agent in inflammatory diseases .
Case Studies
A recent study evaluated the cytotoxic effects of various oxazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inducing apoptosis in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
